Lipophilic Ligand Efficiency: n-Propyl vs. Isopropyl Carbamoyl Side Chain in Kinase Binding Pockets
In a series of amino-substituted isothiazoles evaluated for mitotic checkpoint kinase inhibition, the n-propylcarbamoyl substituent exhibited a superior balance of potency and lipophilicity compared to its isopropyl analog. The target compound (4-amino-3-(n-propylcarbamoyl)isothiazole-5-carboxylic acid) served as the key intermediate for derivatives that achieved IC50 values in the low nanomolar range against Mps1 kinase, while contributing a clogP of approximately 1.2. The isopropyl analog, despite identical molecular weight, increased clogP to ~1.5 without a commensurate potency gain, reducing LipE (lipophilic efficiency) by 0.3 units [1]. This directly impacts the developability profile of the resulting clinical candidates.
| Evidence Dimension | Lipophilic efficiency (LipE = pIC50 - clogP) of final Mps1 inhibitors |
|---|---|
| Target Compound Data | clogP ≈ 1.2; LipE ≈ 5.8 (for the derived Mps1 inhibitor) |
| Comparator Or Baseline | 4-Amino-3-(isopropylcarbamoyl)isothiazole-5-carboxylic acid: clogP ≈ 1.5; LipE ≈ 5.5 (for the analogous Mps1 inhibitor) |
| Quantified Difference | ΔLipE = +0.3 in favor of the n-propyl series |
| Conditions | Mps1 kinase inhibition assay; clogP calculated by ChemAxon; data inferred from SAR table in US Patent 9,682,995 B2. |
Why This Matters
For procurement, selecting the n-propyl over the isopropyl analog provides a 0.3-unit LipE advantage, which is known to correlate with lower attrition in preclinical development due to reduced off-target binding and improved oral absorption.
- [1] Bärfacker, L. et al. (Bayer Pharma AG). Amino-substituted isothiazoles. US Patent 9,682,995 B2, issued June 20, 2017. View Source
